3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H21ClN4O3 and its molecular weight is 412.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and findings from relevant studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a quinazoline core with a piperazine substituent and a chlorophenyl group, contributing to its potential pharmacological properties.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated the effectiveness of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. The compound has been evaluated for its ability to inhibit bacterial growth, showing moderate to strong activity against various strains.
- Anticancer Properties : Quinazoline derivatives have also been explored for their potential in cancer therapy, with some compounds showing efficacy in inhibiting tumor cell proliferation.
Antimicrobial Activity
A study published in Pharmaceutical Research highlights the antimicrobial properties of related quinazoline derivatives. The findings reveal that many of these compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical targets for antibiotic development. The study reported:
Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|---|
Compound 13 | 15 | 50 |
Compound 15 | 12 | 75 |
Standard Drug (Ampicillin) | 14 | 60 |
These results indicate that the compound demonstrates competitive antimicrobial activity compared to established antibiotics .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications at specific positions on the quinazoline ring can enhance biological activity. For instance, substituents at the 1- and 3-positions significantly influence the compound's efficacy against bacterial strains. The introduction of heterocyclic rings has been shown to improve potency .
Case Studies
- Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of several quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited an inhibition zone of 12 mm against S. aureus, indicating moderate effectiveness .
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. The IC50 values were determined to be around 40 µM for certain cancer cell lines, suggesting potential as an anticancer agent .
Pharmacological Mechanisms
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : By targeting bacterial enzymes such as gyrase and topoisomerase IV, the compound disrupts DNA replication processes in bacteria.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to apoptosis through various signaling pathways.
特性
IUPAC Name |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c22-15-4-3-5-16(14-15)24-10-12-25(13-11-24)19(27)8-9-26-20(28)17-6-1-2-7-18(17)23-21(26)29/h1-7,14H,8-13H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNMJMIOTJQROA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。